N-(5-morpholin-4-ylpyridin-2-yl)-3-(oxan-3-yl)propanamide
Description
“N-(5-morpholin-4-ylpyridin-2-yl)-3-(oxan-3-yl)propanamide” is a synthetic organic compound that features a morpholine ring, a pyridine ring, and an oxane ring
Properties
IUPAC Name |
N-(5-morpholin-4-ylpyridin-2-yl)-3-(oxan-3-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c21-17(6-3-14-2-1-9-23-13-14)19-16-5-4-15(12-18-16)20-7-10-22-11-8-20/h4-5,12,14H,1-3,6-11,13H2,(H,18,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGZHPYTZSPDTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)CCC(=O)NC2=NC=C(C=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-morpholin-4-ylpyridin-2-yl)-3-(oxan-3-yl)propanamide” typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridine Ring: Starting with a pyridine derivative, functional groups are introduced to form the desired substitution pattern.
Morpholine Introduction: The morpholine ring can be introduced via nucleophilic substitution reactions.
Oxane Ring Formation: The oxane ring is typically formed through cyclization reactions.
Amide Bond Formation: The final step involves coupling the intermediate with a suitable amine to form the propanamide linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine or pyridine rings.
Reduction: Reduction reactions could be used to modify the functional groups on the rings.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or modify substituents on the rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates, and other leaving groups.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic applications, such as enzyme inhibitors or receptor modulators.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or G-protein coupled receptors, and the pathways involved could be related to signal transduction, metabolism, or cell cycle regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(5-morpholin-4-ylpyridin-2-yl)acetamide
- N-(5-morpholin-4-ylpyridin-2-yl)butanamide
- N-(5-morpholin-4-ylpyridin-2-yl)pentanamide
Uniqueness
The uniqueness of “N-(5-morpholin-4-ylpyridin-2-yl)-3-(oxan-3-yl)propanamide” lies in its specific substitution pattern and the presence of the oxane ring, which may confer unique biological activity or chemical reactivity compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
